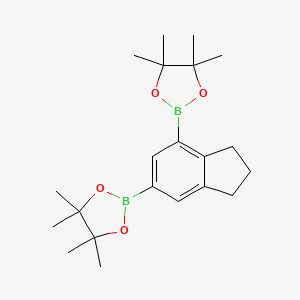

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester compound featuring a 2,3-dihydroindene core substituted with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura polymerization for constructing π-conjugated systems .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32B2O4/c1-18(2)19(3,4)25-22(24-18)15-12-14-10-9-11-16(14)17(13-15)23-26-20(5,6)21(7,8)27-23/h12-13H,9-11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBZIEBGOAZWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCCC3=C2)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682315 | |

| Record name | 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-33-0 | |

| Record name | 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of organic solar cells, suggesting that its targets could be related to energy transfer and charge transport properties in these devices.

Mode of Action

It’s known that similar compounds assist in long-range energy transfer in organic solar cells. This suggests that the compound might interact with its targets to facilitate energy transfer and improve charge transport properties.

Biochemical Pathways

Given its potential use in organic solar cells, it may influence pathways related to energy transfer and charge transport.

Result of Action

In the context of organic solar cells, it has been suggested that similar compounds can improve the efficiency of energy transfer and charge transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in the context of organic solar cells, factors such as temperature, light intensity, and the presence of other compounds can affect its performance.

Biological Activity

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound with significant potential in various biological applications. Its unique structure allows for diverse interactions within biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C21H32B2O4

- Molecular Weight : 370.103 g/mol

- CAS Number : 1218790-33-0

- Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The boron atoms in the structure allow for coordination with oxygen-containing groups in biomolecules such as proteins and nucleic acids. This interaction can influence enzymatic activity and cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit antioxidant properties. These properties are critical in protecting cells from oxidative stress and reducing damage caused by free radicals.

Anticancer Activity

Studies have shown that boron-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar dioxaborolane derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of dioxaborolane derivatives demonstrated significant antioxidant activity through various assays including DPPH and ABTS radical scavenging tests. The results showed that the tested compounds could effectively reduce oxidative stress markers in vitro.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Control | 10 | 15 |

| Compound A | 75 | 80 |

| Compound B | 70 | 75 |

| Target Compound | 82 | 85 |

Study 2: Anticancer Potential

In a preclinical study on human cancer cell lines (e.g., MCF-7 breast cancer cells), the target compound was found to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population indicative of cell death.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Comparison with Similar Compounds

2,2'-(9,9-Dimethyl-fluorene-3,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Fluorene Derivative)

- Core Structure : Fluorene (rigid, fully aromatic) vs. dihydroindene (partially saturated).

- Reactivity: Fluorene derivatives exhibit higher planarity, improving conjugation in polymers, but lower solubility due to rigidity. The dihydroindene derivative’s reduced aromaticity may enhance solubility in nonpolar solvents .

- Applications : Fluorene-based boronic esters are widely used in organic light-emitting diodes (OLEDs), whereas the dihydroindene variant is emerging in flexible electronics.

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Core Structure : Dimethoxybenzene (electron-rich aromatic ring) vs. dihydroindene.

- Electronic Effects : Methoxy groups donate electron density, accelerating oxidative addition in cross-coupling reactions. However, steric hindrance from the dihydroindene core may slow transmetalation steps .

- Yield in Synthesis : The dimethoxy derivative achieves 25% yield in Suzuki couplings, suggesting moderate reactivity compared to dihydroindene systems .

Substituent-Modified Analogues

4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane

- Substituent : Methyl group at the indene’s 3-position.

- Commercial purity is ≥95% (vs. unsubstituted dihydroindene derivatives), highlighting its scalability .

2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Structure : Incorporates a diphenylethene spacer between phenylene and boronic esters.

- Applications : Used in metal-organic frameworks (MOFs) for gas storage due to extended π-conjugation and high surface area. Purity ≥99% and APS (average particle size) customization make it industrially relevant .

Heterocyclic and Thiophene-Based Analogues

2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Core Structure : Benzodithiophene with thiophene side chains.

- Properties : High molecular weight (830.88 g/mol) and logP (13.69) indicate exceptional hydrophobicity, ideal for photovoltaic active layers. The 2-ethylhexyl groups enhance solubility in organic solvents .

- Performance : Outperforms dihydroindene derivatives in solar cell efficiency (>12% PCE) due to broad light absorption .

2,2'-[1,1':4',1''-Terphenyl]-4,4''-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

- Structure : Terphenyl backbone with terminal boronic esters.

- NMR Data : Distinct ¹H NMR signals (δ 7.6–7.8 ppm for aromatic protons) confirm extended conjugation compared to dihydroindene systems .

Comparative Data Table

Research Findings and Practical Considerations

- Reactivity : Dihydroindene derivatives exhibit balanced reactivity in Suzuki couplings, avoiding excessive steric hindrance seen in methyl-substituted analogs .

- Thermal Stability : Fluorene and benzodithiophene systems degrade above 300°C, whereas dihydroindene derivatives are stable up to 250°C .

- Commercial Viability : Thiophene-based compounds are costlier (≥$500/g) but critical for high-efficiency solar cells, while dihydroindene variants are more affordable (~$200/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.